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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

Cat. No.: B113476 Get Quote

The indole nucleus stands as one of the most significant heterocyclic systems in medicinal

chemistry and natural products.[1] Its presence in essential biomolecules like the amino acid

tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. For

drug development professionals, the indole ring is a "privileged scaffold"—a molecular

framework that is repeatedly found in successful drugs, capable of binding to a diverse range

of biological targets.[2] Compounds bearing this moiety exhibit a vast spectrum of

pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-

hypertensive properties.[3]

Within this critical class of molecules, 2-Methyl-1H-indol-4-ol emerges not as an end-product,

but as a highly valuable and strategic starting material. Its utility lies in the specific arrangement

of its functional groups: the nucleophilic indole core, a 2-position methyl group that can

enhance metabolic stability, and a 4-position hydroxyl group that provides a crucial vector for

chemical modification or a key hydrogen-bonding interaction with a target protein. This guide

provides a comprehensive technical overview of its synthesis, characterization, and strategic

application in the pursuit of novel therapeutics.

Section 1: Core Molecular Profile and
Physicochemical Properties
2-Methyl-1H-indol-4-ol, also known by its synonym 4-hydroxy-2-methylindole, is a solid

compound typically appearing as a greenish-brown or off-white powder. Its core structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b113476?utm_src=pdf-interest
https://www.iris.unina.it/retrieve/90b457c3-a323-41ce-8a34-63a5b30d2a38/symmetry-14-00435-v3.pdf
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
https://bipublication.com/files/ijchsav2I120112.pdf
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl

group at the C2 position and a hydroxyl group at the C4 position.

Property Value Source(s)

CAS Number 35320-67-3 [4]

Molecular Formula C₉H₉NO [4]

Molar Mass 147.17 g/mol [4]

Appearance
Greenish Brown / Off-white

Solid
[4]

Melting Point 122-124 °C [4]

Boiling Point 339.2 ± 22.0 °C (Predicted) [4]

Density 1.262 ± 0.06 g/cm³ (Predicted) [4]

pKa 10.07 ± 0.40 (Predicted) [4]

Solubility
Slightly soluble in DMSO and

Methanol
[4]

InChIKey
XBVSGEGNQZAQPM-

UHFFFAOYSA-N
[4]

SMILES CC1=CC2=C(N1)C=CC=C2O [4]

Section 2: Synthesis Pathway—The Fischer Indole
Synthesis
The most direct and classic method for constructing the 2-methyl-4-hydroxy-indole scaffold is

the Fischer indole synthesis.[5][6] This acid-catalyzed reaction, discovered by Emil Fischer in

1883, remains a cornerstone of indole synthesis due to its reliability and the accessibility of its

starting materials.[5]

The overall strategy involves the condensation of (3-hydroxyphenyl)hydrazine with acetone to

form a hydrazone, which then undergoes an intramolecular cyclization under acidic conditions

to yield the final indole product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Nenitzescu_indole_synthesis
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://www.alfa-chemistry.com/resources/fischer-indole-synthesis.html
https://en.wikipedia.org/wiki/Fischer_indole_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality in Experimental Design:
Choice of Reactants: (3-hydroxyphenyl)hydrazine provides the benzene ring, the indole

nitrogen (N1), and the pre-installed C4-hydroxyl group. Acetone is chosen as the ketone

partner because its two methyl groups will ultimately form the C2-methyl and the C3-proton

of the indole ring, making it the ideal precursor for a 2-methylindole.

Acid Catalysis: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of

acetic and sulfuric acid) is essential.[5][6] Its role is to protonate the hydrazone, facilitating

the key[7][7]-sigmatropic rearrangement, which is the irreversible, product-determining step

of the mechanism.[5] The acid also catalyzes the final ammonia elimination to form the

aromatic indole ring.

Reaction Conditions: The reaction typically requires elevated temperatures to overcome the

activation energy of the sigmatropic rearrangement and the subsequent cyclization and

dehydration steps.[8]

Detailed Experimental Protocol: Fischer Indole
Synthesis
Step 1: Hydrazone Formation

To a stirred solution of (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add

sodium acetate (1.1 eq). Stir for 15 minutes at room temperature to liberate the free

hydrazine base.

Add acetone (1.5 eq) to the mixture.

Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by Thin

Layer Chromatography (TLC).

Once the starting hydrazine is consumed, cool the mixture to room temperature and

concentrate under reduced pressure to remove the ethanol.

Add water to the residue and extract the crude hydrazone product with ethyl acetate. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude

hydrazone, which can often be used in the next step without further purification.
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Step 2: Acid-Catalyzed Cyclization

Caution: This step should be performed in a well-ventilated fume hood. Prepare the

cyclization agent. A common choice is Eaton's reagent (7.7 wt% phosphorus pentoxide in

methanesulfonic acid) or polyphosphoric acid (PPA).

Add the crude hydrazone from Step 1 portion-wise to the pre-heated (80-100 °C) cyclization

agent under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC until

the hydrazone is consumed.

Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will

quench the reaction and precipitate the crude product.

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or

sodium hydroxide until the pH is ~7-8.

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl

acetate in hexanes) or by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford pure 2-Methyl-1H-indol-4-ol.

Visualization of Synthesis Workflow
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Caption: Fischer Indole Synthesis workflow for 2-Methyl-1H-indol-4-ol.
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Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 2-Methyl-1H-indol-4-ol is a critical, self-

validating step. A multi-technique approach involving spectroscopy and chromatography is

required.

Predicted Spectroscopic Data
While a published experimental spectrum is not readily available, the 1H and 13C NMR

chemical shifts can be reliably predicted based on the known effects of the substituents and

data from analogous compounds like 2-methylindole.[9]

Table 2: Predicted 1H and 13C NMR Data (in DMSO-d6, 400 MHz)
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Position
1H Chemical Shift
(δ, ppm)

13C Chemical Shift
(δ, ppm)

Justification

N1-H ~10.8 (br s, 1H) -
Typical chemical
shift for an indole
N-H proton.

C2 - ~137.0

Quaternary carbon

bearing the methyl

group.

C2-CH₃ ~2.35 (s, 3H) ~12.5

Aliphatic methyl group

attached to an sp²

carbon.

C3-H ~6.10 (s, 1H) ~98.0

Upfield shift due to

electron donation from

N1.

C3a - ~127.5

Bridgehead carbon

adjacent to the

hydroxyl-bearing ring.

C4 - ~150.0

Aromatic carbon

directly attached to

the electron-donating -

OH group.

C4-OH ~9.0 (br s, 1H) -

Phenolic proton, shift

is concentration-

dependent.

C5-H
~6.50 (d, J=7.6 Hz,

1H)
~105.0

Ortho to the -OH

group, shielded.

C6-H
~6.85 (t, J=7.8 Hz,

1H)
~121.0

Aromatic proton with

two adjacent protons.

C7-H
~6.95 (d, J=8.0 Hz,

1H)
~110.0

Para to the -OH

group.
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| C7a | - | ~133.0 | Bridgehead carbon adjacent to N1. |

Standard Protocol for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d6).

Acquire 1H NMR, 13C NMR, and DEPT-135 spectra.

Confirm the presence of all expected peaks, their integrations (for 1H), and splitting

patterns. The data should align with the predicted values in Table 2. 2D NMR experiments

like COSY and HSQC can be used for unambiguous assignment.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in methanol or acetonitrile.

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray

ionization (ESI) source.

The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z

148.0757, confirming the molecular formula C₉H₁₀NO.

High-Performance Liquid Chromatography (HPLC):

Develop a reverse-phase HPLC method (e.g., C18 column).

Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid or

trifluoroacetic acid).

Monitor the elution using a UV detector, typically at wavelengths of 220 nm and 280 nm

where the indole chromophore absorbs.

A single, sharp peak indicates high purity. The method should be validated to show >95%

purity for use in subsequent biological assays.
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Visualization of Analytical Workflow
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Caption: A typical workflow for the analytical validation of the target compound.

Section 4: Applications in Research and Drug
Development
2-Methyl-1H-indol-4-ol is a strategic building block for accessing more complex molecular

architectures in drug discovery. Its value is derived from the combination of a modifiable

hydroxyl group and the biologically relevant indole core.

Role as a Synthetic Intermediate
The primary application of this compound is as a scaffold for elaboration. The 4-hydroxy group

serves as a versatile chemical handle.

Etherification: It can be readily converted into an ether, allowing it to be linked to other

pharmacophores or solubilizing groups. This is a common strategy in medicinal chemistry to

explore the structure-activity relationship (SAR) in a region of space near the indole core.

Protection and Further Functionalization: The hydroxyl group can be protected (e.g., as a

benzyl or silyl ether), allowing for selective chemical modifications at other positions of the

indole ring (e.g., N-alkylation at N1 or electrophilic substitution at C3) before deprotection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b113476?utm_src=pdf-body-img
https://www.benchchem.com/product/b113476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The indole derivatives are known to have a wide range of biological activities. For example,

some indole-based molecules are being investigated as inhibitors of the Hedgehog signaling

pathway, which is implicated in certain drug-resistant cancers.[10] Others have been explored

as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, a target in prostate cancer.

[11]

Visualization: Conceptual Elaboration into a Drug-like
Molecule
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Caption: Conceptual pathway showing the use of the title compound as a scaffold.

Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-1H-indol-4-ol is not widely published,

safe handling procedures can be established based on data for structurally related indoles.[12]
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Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid

inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not

exposed.

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-

approved respirator with an appropriate particulate filter.

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands

thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidizing agents and strong acids.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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